molecular formula C12H14F2O3 B1445196 Tert-butyl 3,5-difluoro-4-(hydroxymethyl)benzoate CAS No. 1239964-17-0

Tert-butyl 3,5-difluoro-4-(hydroxymethyl)benzoate

Cat. No. B1445196
M. Wt: 244.23 g/mol
InChI Key: UQXHOULFCLJBCV-UHFFFAOYSA-N
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Description

Tert-butyl 3,5-difluoro-4-(hydroxymethyl)benzoate is a chemical compound with the molecular formula C12H14F2O3 . It has a molecular weight of 244.24 g/mol . The compound is typically a white to yellow solid .


Molecular Structure Analysis

The InChI code for Tert-butyl 3,5-difluoro-4-(hydroxymethyl)benzoate is 1S/C12H14F2O3/c1-12(2,3)17-11(16)7-4-9(13)8(6-15)10(14)5-7/h4-5,15H,6H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

Tert-butyl 3,5-difluoro-4-(hydroxymethyl)benzoate is a white to yellow solid . It has a molecular weight of 244.24 g/mol . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

1. Molecular Structure Analysis

Tert-butyl 3,5-difluoro-4-(hydroxymethyl)benzoate has been evaluated in studies focusing on its molecular structure. In particular, research using quantum chemical calculations (DFT) has explored its molecular structure and vibrational spectra. These studies provide insight into the compound's molecular properties, which are crucial for understanding its interactions in various scientific applications (Mathammal et al., 2016).

2. Synthesis and Stereochemistry

Research has also been conducted on the synthesis and stereochemical aspects of related compounds. For example, the diastereoselective and stereodivergent dihydroxylation of acyclic allylic amines, relevant to the synthesis of tert-butyl derivatives, was studied. Such research contributes to the development of methods for asymmetric synthesis, which is vital in the creation of complex organic compounds (Csatayová et al., 2011).

3. Chemical Reactions and Derivative Synthesis

The tert-butyl group, often associated with compounds like tert-butyl 3,5-difluoro-4-(hydroxymethyl)benzoate, has been studied extensively in chemical reactions. For instance, research on Birch reductive alkylation of methyl m-(hydroxymethyl)benzoate derivatives, which includes tert-butyl alcohol, sheds light on the electron density patterns and reaction mechanisms of these compounds (Fretz et al., 2013).

4. Spectroscopic Studies

Spectroscopic studies of related compounds, such as 5-tert-butyl-8-hydroxymethyl[2.2]metacyclophanes, have revealed interesting aspects like intramolecular hydrogen bonds, which are crucial for understanding the chemical behavior of tert-butyl derivatives (Ishi‐i et al., 1996).

5. Electrosurface Chemistry

The compound's tert-butyl group is significant in studies related to electrosurface chemistry. Research into the electrochemical reduction of similar compounds has helped in understanding the steric effects and reactivity of aryl radicals, which is vital for surface chemistry applications (Combellas et al., 2009).

6. Catalysis and Oxidation Studies

Research involving tert-butyl derivatives in catalysis and oxidation processes is also significant. Studies on the activation of oxygen and hydrogen peroxide using copper(II) compounds, where tert-butyl alcohol is a component, contribute to our understanding of reactive oxidants and their applications in environmental science (Lee et al., 2016).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and rinsing mouth (P330) .

properties

IUPAC Name

tert-butyl 3,5-difluoro-4-(hydroxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O3/c1-12(2,3)17-11(16)7-4-9(13)8(6-15)10(14)5-7/h4-5,15H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXHOULFCLJBCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735681
Record name tert-Butyl 3,5-difluoro-4-(hydroxymethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3,5-difluoro-4-(hydroxymethyl)benzoate

CAS RN

1239964-17-0
Record name tert-Butyl 3,5-difluoro-4-(hydroxymethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239964-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3,5-difluoro-4-(hydroxymethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of tert-butyl 3,5-difluoro-4-formylbenzoate (21 g, 86.7 mmol) in MeOH was portionwise added NaBH4 (3.28 g, 86.7 mmol) at 0° C. After 20 min, the reaction mixture was evaporated in vacuo and the product was extracted with ethyl acetate. The organic layer was washed with brine, dried over MgSO4 and evaporated in vacuo. The residue was purified by flash column chromatography (Hex/EtOAc=4:1) to give tert-butyl 3,5-difluoro-4-(hydroxymethyl)benzoate (20.7 g, 97%) as a white solid.
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
3.28 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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